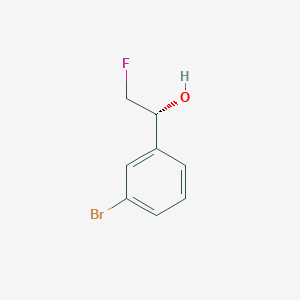![molecular formula C17H19N7O B2514788 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea CAS No. 2034494-38-5](/img/structure/B2514788.png)
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, similar triazole compounds have been synthesized and characterized, providing insights into the potential properties and applications of the compound of interest.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the formation of the triazole ring, which can be achieved through various synthetic routes. In the case of the related compound N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate, the synthesis was successfully carried out and the product was characterized using NMR and IR spectroscopy, as well as X-ray single-crystal determination . This suggests that similar methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For instance, the related compound mentioned in the first paper was characterized by X-ray single crystal diffraction technique, which revealed that it crystallizes in the monoclinic space group P2(1)/c with Z=4 . Such detailed structural information is crucial for understanding the molecular interactions and properties of the compound.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound of interest, they do offer insights into the reactivity of similar triazole compounds. The triazole ring is known to participate in various chemical reactions, which can be utilized to further modify the compound or to study its reactivity under different conditions. The biological activities mentioned in the second paper, such as antibacterial, antifungal, and antioxidant activities, suggest that these compounds can interact with biological systems in meaningful ways .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be explored through experimental techniques and computational methods. The first paper describes the use of density functional theory (DFT) to optimize the molecular geometry and calculate vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties . The second paper also employs DFT calculations to predict the non-linear optical properties of the compound, which were found to be greater than those of urea . These properties are indicative of the potential applications of the compound in materials science and as a probe for biological systems.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Intramolecular Oxidative N-N Bond Formation
A study by Zheng et al. (2014) demonstrated a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines. This metal-free synthesis features a short reaction time and high yields, highlighting a novel strategy for constructing complex heterocyclic skeletons, which may be relevant for the synthesis or functionalization of the queried compound (Zheng et al., 2014).
Modification for Anticancer Applications
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown significant antiproliferative activities against human cancer cell lines. This suggests the potential for structural analogs of the queried compound to serve as potent anticancer agents with reduced toxicity (Wang et al., 2015).
Electrochemical Synthesis
Ye et al. (2018) developed a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions for synthesizing 1,2,4-triazolo[4,3-a]pyridines and related compounds. This metal- and oxidant-free protocol, applicable on a gram scale, indicates a sustainable approach for generating heterocyclic compounds that could include the synthesis of the queried compound and its derivatives (Ye et al., 2018).
Pharmacological Applications
Antidiabetic Drug Discovery
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as antidiabetic medications through DPP-4 inhibition and insulinotropic activities. This highlights the potential of triazolo-pyridazine derivatives, closely related to the queried compound, in developing new antidiabetic therapies (Bindu et al., 2019).
Antimicrobial and Antioxidant Activities
Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridines, and evaluated their antimicrobial and antioxidant activities. Such studies underscore the potential biomedical applications of structurally similar compounds, suggesting that the queried compound could also possess relevant biological activities (Flefel et al., 2018).
特性
IUPAC Name |
1-(3-methylphenyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-12-3-2-4-13(9-12)19-17(25)20-14-7-8-23(10-14)16-6-5-15-21-18-11-24(15)22-16/h2-6,9,11,14H,7-8,10H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGWYVYDZFKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

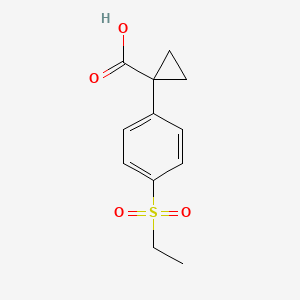
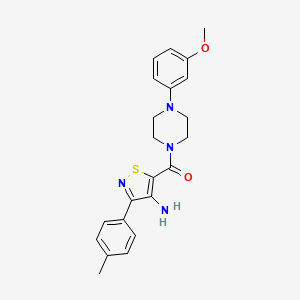
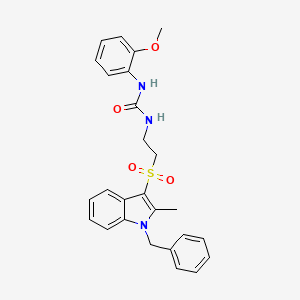
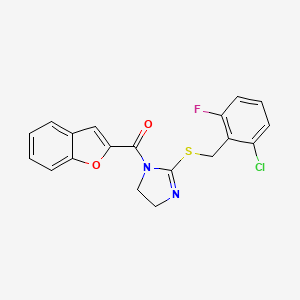
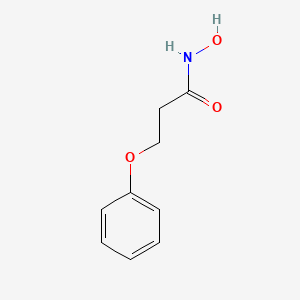
![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)
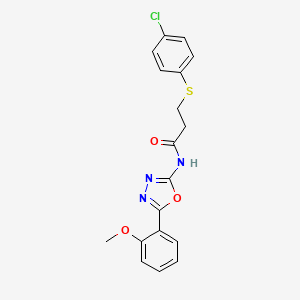
![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)

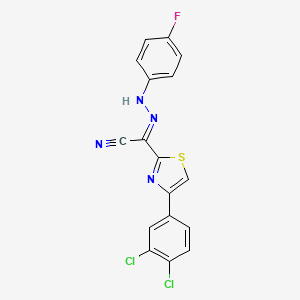
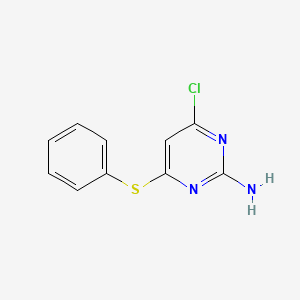
![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2514724.png)

